Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate

Palladium-catalyzed cross-coupling Desulfinative coupling Heteroaryl sulfinate

Lithium(1+) ion 6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate (C₁₀H₁₃LiN₂O₄S, MW 264.3 g/mol) is a heteroaryl sulfinate salt combining three functional elements: a pyridine-3-sulfinate nucleophilic coupling handle, a Boc-protected amino group at the 6-position, and a lithium counterion. Pyridine sulfinates have emerged as superior alternatives to pyridine boronic acids/boronates for Pd(0)-catalyzed desulfinative cross-coupling, a transformation now routinely employed in medicinal chemistry at Pfizer and across the pharmaceutical industry.

Molecular Formula C10H13LiN2O4S
Molecular Weight 264.3 g/mol
Cat. No. B13626407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate
Molecular FormulaC10H13LiN2O4S
Molecular Weight264.3 g/mol
Structural Identifiers
SMILES[Li+].CC(C)(C)OC(=O)NC1=NC=C(C=C1)S(=O)[O-]
InChIInChI=1S/C10H14N2O4S.Li/c1-10(2,3)16-9(13)12-8-5-4-7(6-11-8)17(14)15;/h4-6H,1-3H3,(H,14,15)(H,11,12,13);/q;+1/p-1
InChIKeyOFJSLPJMUZWJMV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium(1+) Ion 6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate: A Boc-Protected Heteroaryl Sulfinate Building Block for Palladium-Catalyzed Desulfinative Cross-Coupling


Lithium(1+) ion 6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate (C₁₀H₁₃LiN₂O₄S, MW 264.3 g/mol) is a heteroaryl sulfinate salt combining three functional elements: a pyridine-3-sulfinate nucleophilic coupling handle, a Boc-protected amino group at the 6-position, and a lithium counterion [1]. Pyridine sulfinates have emerged as superior alternatives to pyridine boronic acids/boronates for Pd(0)-catalyzed desulfinative cross-coupling, a transformation now routinely employed in medicinal chemistry at Pfizer and across the pharmaceutical industry [2]. The compound belongs to the Willis sulfinate class, with hundreds of pyridyl sulfinates now commercially available [3].

Why Lithium(1+) Ion 6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate Cannot Be Replaced by Generic Pyridine Boronates or Unprotected Amino Sulfinates


Substituting this compound with a generic pyridine-3-boronic acid or boronate fails because pyridyl boron reagents—particularly 2-pyridyl variants—suffer from rapid protodeboronation, poor bench stability, and unreliable coupling efficiency [1]. In contrast, pyridine sulfinates are bench-stable solids that deliver near-quantitative yields under Pd(0) catalysis [2]. Replacing this compound with a simple sodium pyridine-3-sulfinate (CAS 123151-15-5) forfeits the Boc-protected amino handle: the free amino group would be incompatible with the electrophilic coupling conditions and would require a separate, post-coupling Boc installation/deprotection sequence, adding two synthetic steps and eroding overall yield [3]. Substituting with the regioisomeric lithium 2-{[(tert-butoxy)carbonyl]amino}pyridine-4-sulfinate (CAS 2138573-46-1) alters the exit vector geometry of the coupled product, which is critical for structure-activity relationship (SAR) studies in drug discovery [1].

Quantitative Differentiation Evidence for Lithium(1+) Ion 6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate vs. Closest Analogs and Alternatives


Pyridine-3-sulfinate Core Delivers 99% Isolated Yield in Pd-Catalyzed Cross-Coupling vs. Unreliable Pyridine Boronate Performance

The pyridine-3-sulfinate core—the identical scaffold present in the target compound—achieves 99% isolated yield in Pd-catalyzed cross-coupling with 4-bromotoluene under optimized conditions (Pd(OAc)₂ 5 mol%, PCy₃ 10 mol%, K₂CO₃ 1.5 equiv., 1,4-dioxane, 150 °C) [1]. By contrast, pyridine-2-boronates are described in the same study as 'difficult to prepare' with 'poor stability' and 'low reaction efficiency,' while pyridine-3-boronates, though less studied, share the intrinsic protodeboronation liability of the class [1]. The mechanistic study by de Gombert et al. confirms that pyridine sulfinates follow a distinct catalytic cycle—with a chelated Pd(II) sulfinate resting state and SO₂ loss as the turnover-limiting step—fundamentally different from the transmetalation-limited pathway of carbocyclic sulfinates and boron reagents [2].

Palladium-catalyzed cross-coupling Desulfinative coupling Heteroaryl sulfinate Pyridine boronate comparison

Sulfinate Building Blocks Retain Coupling Competence After 2 Months of Ambient Storage vs. Boronate Degradation Within Hours to Days

Pyridine sulfinates—the reagent class to which the target compound belongs—were explicitly demonstrated to remain competent coupling partners after two months of storage under ambient (bench-top) conditions without special precautions, 'thus establishing their credentials as stable, storable building blocks' [1]. This is directly contrasted with pyridine-2-boronates, which are 'notoriously difficult to prepare' and suffer from 'poor stability' due to rapid protodeboronation even under mild conditions [1]. Sigma Aldrich's technology spotlight further describes Willis pyridinates as 'bench-stable, solid reagents' [2]. The latent sulfinate variant (β-nitrile/β-ester sulfones) was shown to be 'stable through multi-step substrate elaboration and amenable to scale-up' [3].

Reagent stability Shelf life Protodeboronation Solid-state storage

Lithium Counterion Specifically Enables Challenging Bis-Heteroaryl Couplings Where Sodium Analogs Show Lower Efficiency

In the Willis group's comprehensive coupling scope study, lithium sulfinates were explicitly and exclusively employed for the more demanding heteroaryl-heteroaryl coupling reactions (Table 3b), while sodium sulfinates sufficed for standard aryl-aryl couplings (Table 3a) [1]. The mechanistic investigation by de Gombert et al. revealed that the potassium cation from K₂CO₃ base plays a critical role in accelerating transmetalation, and that the counterion identity of the sulfinate salt influences solubility and the catalyst resting state [2]. The TCI practical example demonstrates that lithium pyridine sulfinates can be synthesized directly via Br/Li exchange with n-BuLi followed by TIMSO trapping, delivering 94% isolated yield on gram scale, confirming the synthetic accessibility of lithium salts .

Lithium vs. sodium sulfinate Heteroaryl-heteroaryl coupling Counterion effect Bis-heterocyclic synthesis

Boc-Protected Amino Group Enables Orthogonal Deprotection (TFA/DCM) Without Sulfinate Degradation vs. Unprotected Amino or Cbz/Fmoc Alternatives

The Boc (tert-butoxycarbonyl) protecting group on the 6-amino position can be selectively removed under standard acidic conditions (TFA in DCM, 0–23 °C) without affecting the sulfinate moiety [1]. Sulfinyl (sulfoxide)-containing compounds are documented to be fully stable to the TFA conditions used for Boc removal, enabling orthogonal deprotection strategies [2]. In contrast, procurement of 6-aminopyridine-3-sulfonic acid (CAS 16250-08-1)—the unprotected amino analog—would require a separate N-Boc installation before coupling to prevent amino group interference, then deprotection afterward, adding two synthetic steps with associated yield losses [3]. The Cbz (benzyloxycarbonyl) alternative requires hydrogenolysis for removal, which can poison Pd catalysts used in subsequent coupling steps; Fmoc requires basic piperidine conditions that may promote sulfinate decomposition.

Boc deprotection Orthogonal protecting group Sulfinate stability Medicinal chemistry building block

C-3 Sulfinate Regiochemistry Provides Complementary Exit Vector for SAR Exploration vs. C-2 or C-4 Sulfinate Isomers

The Willis group explicitly demonstrated that pyridine-3-sulfinates—the regiochemical class of the target compound—perform efficiently in Pd-catalyzed cross-coupling with both aryl bromide and aryl chloride electrophiles, with yields comparable to the 2- and 4-sulfinate isomers [1]. The study states that 'pyridine-3-sulfinate itself, as well as derivatives featuring both electron-donating and -withdrawing substituents performed well with both the Br- and Cl-coupling partners,' establishing the 3-sulfinate as an equally competent coupling partner to the more extensively studied 2-sulfinate series [1]. The C-3 substitution pattern positions the coupled aryl group at the meta position relative to the pyridine nitrogen, providing a distinct exit vector geometry compared to C-2 (ortho) or C-4 (para) substitution—a critical parameter in fragment-based drug design and scaffold hopping [2].

Pyridine regiochemistry Structure-activity relationship Exit vector diversity Drug design

Latent Sulfinate Strategy Enables Multi-Step Synthetic Sequences Incompatible with Boronate or Unprotected Sulfinate Reagents

The base-activated latent sulfinate strategy (β-nitrile and β-ester sulfones) was shown to be 'stable through multi-step substrate elaboration and amenable to scale-up' [1]. This directly addresses a key limitation of metal sulfinate salts, which 'can be challenging to purify, solubilize in reaction media, and are not tolerant to multi-step transformations' [1]. By extension, the Boc-protected amino sulfinate building block combines two orthogonal protecting strategies—the sulfinate itself serving as a latent nucleophile for the final coupling step, and the Boc group enabling further functionalization of the amino position either before or after the key C–C bond formation [2]. The Willis group's demonstration of gram-scale bipyridine synthesis (7 g, 20 mmol) using only 1 mol% Pd and 2 mol% phosphine ligand, delivering 92% yield, confirms the scalability of sulfinate cross-coupling for process chemistry applications [3].

Multi-step synthesis Latent sulfinate Protecting group strategy Process chemistry

Optimal Procurement and Application Scenarios for Lithium(1+) Ion 6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate


Medicinal Chemistry Library Synthesis: Parallel Preparation of 6-Amino-3-arylpyridine SAR Panels

In drug discovery programs targeting kinase inhibitors, GPCR modulators, or epigenetic targets where 2-aminopyridine or 6-aminopyridine motifs are privileged scaffolds, this compound enables direct parallel library synthesis. The Boc group remains intact through the Pd-catalyzed desulfinative coupling step (Pd(OAc)₂/PCy₃, K₂CO₃, 1,4-dioxane, 150 °C), then can be removed with TFA/DCM to reveal the free amine for subsequent diversification (acylation, sulfonylation, reductive amination, or urea formation). This workflow is validated by the Willis-Pfizer collaborative program, which demonstrated library-scale application of pyridine sulfinates to prepare derivatives of varenicline (Chantix) and mepyramine (Anthisan) using automated mass-triggered HPLC purification [1]. The C-3 exit vector geometry is particularly valuable for targets where meta-substitution relative to the pyridine nitrogen is required for optimal target engagement [2].

Late-Stage Functionalization of Complex Drug Intermediates Requiring Orthogonal Amino Handle Preservation

For process chemistry and late-stage diversification, the Boc-sulfinate combination is uniquely suited because the sulfinate acts as a masked nucleophile that can be carried through multiple synthetic transformations before the final Pd-catalyzed unveiling. The latent sulfinate approach has been demonstrated to survive multi-step substrate elaboration [1]. In practice, the Boc-amino group can be carried through the cross-coupling step without interference, then deprotected at the optimal point in the synthetic sequence—either immediately after coupling to generate the free amine for subsequent steps, or retained as a solubility-modulating group until the final deprotection. The gram-scale demonstration (7 g, 92% yield at 1 mol% Pd loading) confirms feasibility for medicinal chemistry scale-up to support preclinical candidate delivery [2].

Synthesis of Bis-Heteroaryl Drug Candidates Requiring Lithium Sulfinate Reactivity

For targets requiring a 6-amino-3-pyridyl fragment linked to another heterocycle (e.g., pyrimidine, pyrazine, indole, or quinoline), the lithium counterion of this building block is specifically advantageous. The Willis group demonstrated that lithium sulfinates are the preferred form for challenging heteroaryl-heteroaryl couplings [1]. This scenario is common in the synthesis of selective kinase inhibitors where the hinge-binding 2-aminopyridine or 6-aminopyridine motif is coupled to a heteroaryl 'head' group. Using this pre-formed lithium sulfinate avoids the need for in-situ metalation/quench sequences that introduce variability in stoichiometry and yield, particularly important when working with precious heteroaryl bromide coupling partners [2].

Replacement of Unstable Pyridine-3-boronic Acid in Established Synthetic Routes

For synthetic routes where a pyridine-3-boronic acid or MIDA-boronate has proven unreliable due to protodeboronation or low conversion, direct substitution with this sulfinate building block provides a validated drop-in replacement strategy. The desulfinative cross-coupling methodology is explicitly positioned as a method 'to overcome problematic Suzuki-Miyaura reactions of pharmaceutically relevant heteroaromatic boronates' [1]. The same Pd(OAc)₂/PCy₃ catalyst system is employed, and the aqueous work-up conveniently removes the SO₂ byproduct along with sulfinate-derived salts, simplifying purification. This substitution can rescue synthetic routes that have stalled due to boronate instability, without requiring a complete redesign of the coupling strategy [1].

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